molecular formula C9H8N2O B1611650 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 88745-35-1

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B1611650
CAS RN: 88745-35-1
M. Wt: 160.17 g/mol
InChI Key: NJOAFTZTUXUNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (3-Oxo-CTCP) is a novel compound that has been studied for its potential applications in the scientific research field. It is an organic compound with a cyclopentane ring, containing a nitrogen atom, a carbon atom, and a nitrogen-carbon double bond. This compound has been studied for its potential to act as a catalytic agent or a substrate for various biochemical and physiological processes.

Scientific Research Applications

X-ray Crystallography and Structural Analysis

Research on compounds structurally related to 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile often involves the use of X-ray crystallography for structural determination. For instance, compounds like 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile have been studied using single-crystal X-ray diffraction, providing insights into their crystal structures and molecular configurations (Mazina et al., 2005). Similarly, the molecular and crystal structures of related pyridine derivatives have been characterized, revealing their symmetry groups and conformational properties (Jansone et al., 2007).

Synthesis and Chemical Properties

The synthesis and spectroscopic analysis of pyridine derivatives, including studies on their optical properties and emission spectra, are key areas of research. For example, the synthesis and structural features of certain pyridine derivatives have been explored through IR and electronic spectroscopy, contributing to our understanding of their optical behaviors (Cetina et al., 2010).

Applications in Corrosion Inhibition

Some derivatives of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been investigated for their potential as corrosion inhibitors. Research in this area includes studies on the effect of pyrazolopyridine derivatives on the corrosion of mild steel in acidic environments, providing valuable insights for industrial applications (Dandia et al., 2013).

Photophysical Properties and Applications

The study of the photophysical properties of related compounds is also significant. Research on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, for example, has shed light on their potential use in photosensors and electronic devices (Zedan et al., 2020).

properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-4-8-7-3-1-2-6(7)5-11-9(8)12/h5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAFTZTUXUNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=O)C(=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523054
Record name 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

CAS RN

88745-35-1
Record name 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 2
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 3
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 4
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 5
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Citations

For This Compound
8
Citations
AA Hovakimyan, SN Sirakanyan… - Chemistry Today …, 2013 - researchgate.net
We previously reported a method of preparing condensed furo [2, 3-b] pyridines from appropriate acyclic esters [4, 5]. The aim of this work is to extend this study for the synthesis of …
Number of citations: 0 www.researchgate.net
AM Lone, DA Bachovchin, DB Westwood… - Journal of the …, 2011 - ACS Publications
Peptidases play vital roles in physiology through the biosynthesis, degradation, and regulation of peptides. Prolyl endopeptidase-like (PREPL) is a newly described member of the prolyl …
Number of citations: 29 pubs.acs.org
AM Lone - 2013 - dash.harvard.edu
Peptidases regulate important physiological processes by controlling levels of bioactive peptides and occasionally through noncatalytic processes. This thesis presents a study of prolyl …
Number of citations: 0 dash.harvard.edu
SN Sirakanyan, A Geronikaki, VG Kartsev… - Russian Journal of …, 2021 - Springer
A new efficient one-pot procedure has been developed for the synthesis of 1-substituted partially hydrogenated 3-oxocycloalka[c]pyridine-4-carbonitriles by reaction of cyclopentanone …
Number of citations: 1 link.springer.com
SN Sirakanyan, D Spinelli, A Geronikaki, V Kartsev… - Molecules, 2021 - mdpi.com
Background: Neurotic disturbances, anxiety, neurosis-like disorders, and stress situations are widespread. Benzodiazepine tranquillizers have been found to be among the most …
Number of citations: 8 www.mdpi.com
B Grothe, D Trauner, O Baron, N Mäusbacher, A Mathis… - mcn.uni-muenchen.de
Alwin Reiter–“Structure of the ligand binding domain of an iontropic glutamate receptor with an optical switch” Peter Duewell–“Tri-functional siRNA combining TGF-beta silencing, RIG-I …
Number of citations: 2 www.mcn.uni-muenchen.de
K Rosier, MT McDevitt, J Smet, BJ Floyd, M Verschoore… - Iscience, 2021 - cell.com
Deficiency of the serine hydrolase prolyl endopeptidase-like (PREPL) causes a recessive metabolic disorder characterized by neonatal hypotonia, feeding difficulties, and growth …
Number of citations: 2 www.cell.com
KD Konze - 2015 - search.proquest.com
In eukaryotic genomes, DNA is wrapped around histone proteins to form repeating units known as nucleosomes, which are further condensed into chromosomes. This high level of …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.